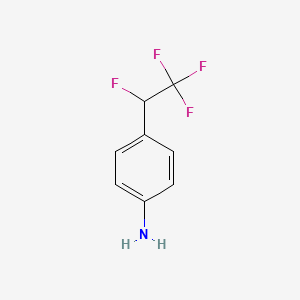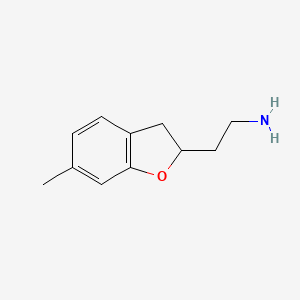amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)
1-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4. It is characterized by the presence of a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves the reaction of 1-aminocyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or methanol at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed:
Hydrolysis: 1-amino-1-cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropane derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products, depending on the specific reaction.
Applications De Recherche Scientifique
1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The free amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
- 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid ethyl ester
- rac-(1R,2S)-1-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Comparison: 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a Boc-protected amino group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry. Compared to similar compounds, it offers a balance of steric protection and reactivity, allowing for selective transformations and functionalizations .
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)13(10(16)17-11(3,4)5)12(6-7-12)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |
Clé InChI |
QSWNZWIQZIJGAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(=O)OC(C)(C)C)C1(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)

![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)



![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)

![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)

![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

